Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO2 and a molecular weight of 253.66 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is an intermediate used to prepare [[(alkylsulfonyl)phenoxy]phenyl]quinolines . These quinolines have good binding affinity for LXRβ and moderate binding selectivity over LXRα . LXRβ and LXRα are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .
Mode of Action
Given its use as an intermediate in the synthesis of quinolines that target lxrβ and lxrα, it’s likely that it interacts with these targets in a similar manner .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . These pathways could include cholesterol transport, fatty acid metabolism, and inflammatory response pathways .
Pharmacokinetics
These properties would impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely be changes in the expression of genes related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . This could result in changes in lipid levels within cells and modulation of inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other drugs (drug-drug interactions), the physiological state of the patient (such as liver or kidney function, which could affect drug metabolism and excretion), and external factors such as diet and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-8-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Formation of substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: This compound has a methoxy group instead of a fluorine atom, which may alter its chemical reactivity and biological activity.
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate: The position of the fluorine atom is different, which can affect the compound’s properties and applications.
4-chloro-8-fluoroquinoline: Lacks the ethyl ester group, which may influence its solubility and reactivity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBUGOGXQRAHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363160 | |
Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56824-90-9 | |
Record name | ethyl 4-chloro-8-fluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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